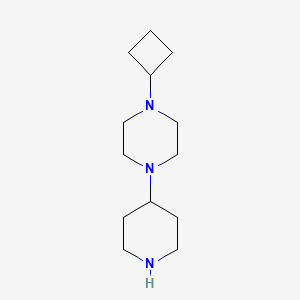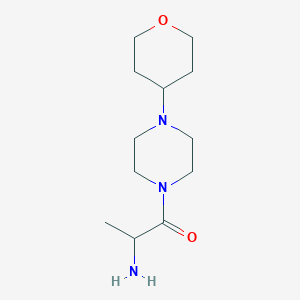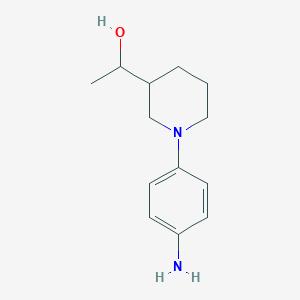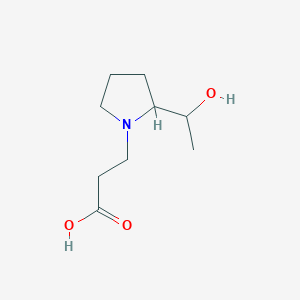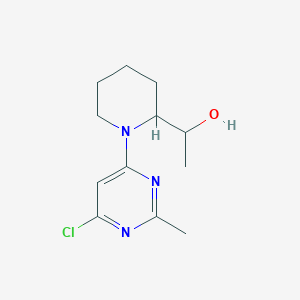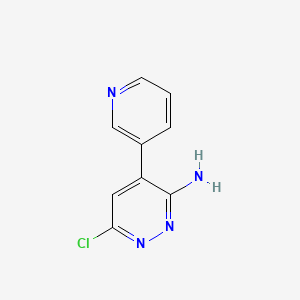
6-Chloro-4-pyridin-3-yl-pyridazin-3-ylamine
Descripción general
Descripción
6-Chloro-4-pyridin-3-yl-pyridazin-3-ylamine, also known as CPPA, is an organic compound that belongs to the pyridazinone family. It is a highly versatile compound with a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. CPPA has been studied extensively in recent years and has been found to have a number of beneficial properties and applications.
Aplicaciones Científicas De Investigación
6-Chloro-4-pyridin-3-yl-pyridazin-3-ylamine has been widely studied in recent years and has been found to have a number of potential applications in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, 6-Chloro-4-pyridin-3-yl-pyridazin-3-ylamine has been studied as a potential anti-inflammatory agent and it has been found to be effective in reducing inflammation in animal models.
Mecanismo De Acción
The mechanism of action of 6-Chloro-4-pyridin-3-yl-pyridazin-3-ylamine is not yet fully understood. However, it is believed that 6-Chloro-4-pyridin-3-yl-pyridazin-3-ylamine works by inhibiting the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Acetylcholine is an important neurotransmitter that is involved in a number of physiological processes, including muscle contraction, memory formation, and learning. By inhibiting the breakdown of acetylcholine, 6-Chloro-4-pyridin-3-yl-pyridazin-3-ylamine can increase the amount of acetylcholine in the body, which can lead to a number of beneficial effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Chloro-4-pyridin-3-yl-pyridazin-3-ylamine have been studied extensively in recent years. It has been found to have a number of beneficial effects, including the inhibition of the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the body. This can result in improved memory formation, learning, and muscle contraction. Additionally, 6-Chloro-4-pyridin-3-yl-pyridazin-3-ylamine has been found to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Chloro-4-pyridin-3-yl-pyridazin-3-ylamine has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of 6-Chloro-4-pyridin-3-yl-pyridazin-3-ylamine is its versatility, as it can be used in a wide range of experiments and applications. Additionally, 6-Chloro-4-pyridin-3-yl-pyridazin-3-ylamine is easy to synthesize, making it an ideal compound for laboratory use. However, there are also some limitations to using 6-Chloro-4-pyridin-3-yl-pyridazin-3-ylamine in laboratory experiments. For example, 6-Chloro-4-pyridin-3-yl-pyridazin-3-ylamine is not very stable and can easily degrade in the presence of light and heat. Additionally, 6-Chloro-4-pyridin-3-yl-pyridazin-3-ylamine is toxic and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for 6-Chloro-4-pyridin-3-yl-pyridazin-3-ylamine research. One potential direction is to further explore the anti-inflammatory and anti-cancer properties of 6-Chloro-4-pyridin-3-yl-pyridazin-3-ylamine. Additionally, further research could be done to explore the potential of 6-Chloro-4-pyridin-3-yl-pyridazin-3-ylamine as an inhibitor of acetylcholinesterase and its effects on memory formation and learning. Additionally, 6-Chloro-4-pyridin-3-yl-pyridazin-3-ylamine could be studied for its potential applications in drug delivery systems and as a potential therapeutic agent. Finally, further research could be done to explore the potential of 6-Chloro-4-pyridin-3-yl-pyridazin-3-ylamine as a catalyst for organic synthesis.
Propiedades
IUPAC Name |
6-chloro-4-pyridin-3-ylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4/c10-8-4-7(9(11)14-13-8)6-2-1-3-12-5-6/h1-5H,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYORWYFEYAUVCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NN=C2N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



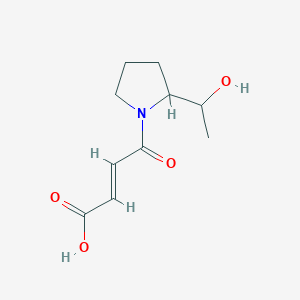
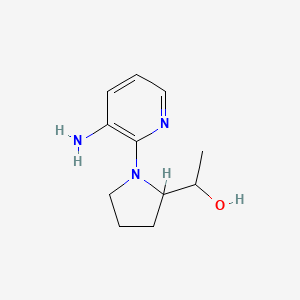
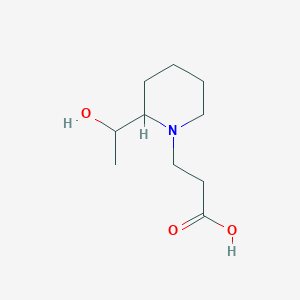
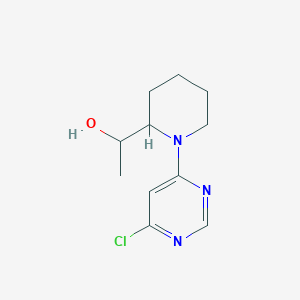
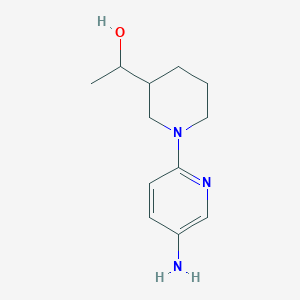
![2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1477738.png)
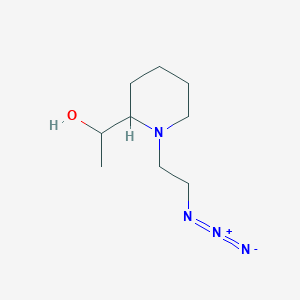
![7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1477742.png)
